molecular formula C17H16ClNO4S B6412950 5-Chloro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 1261907-49-6

5-Chloro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B6412950
CAS No.: 1261907-49-6
M. Wt: 365.8 g/mol
InChI Key: BVAPLNZXSGQVGT-UHFFFAOYSA-N
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Description

5-Chloro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl-derived compound featuring a chlorine substituent at the 5-position, a carboxylic acid group at the 2-position, and a pyrrolidine sulfonyl moiety at the 4'-position. Its molecular structure combines aromatic and heterocyclic components, making it a candidate for diverse applications, including medicinal chemistry and material science. The carboxylic acid group contributes to solubility and reactivity, enabling salt formation or conjugation with other molecules .

Properties

IUPAC Name

4-chloro-2-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S/c18-13-5-8-15(17(20)21)16(11-13)12-3-6-14(7-4-12)24(22,23)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAPLNZXSGQVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=CC(=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692362
Record name 5-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-49-6
Record name 5-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of the Chloro Group: Chlorination of the biphenyl core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidin-1-ylsulfonyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of biphenyl compounds have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) for related compounds ranges from 3.12 to 12.5 µg/mL against bacteria like Escherichia coli and Staphylococcus aureus .
CompoundMIC (µg/mL)Target Organism
This compoundTBDStaphylococcus aureus
Other related compounds3.12 - 12.5Escherichia coli
  • Anticancer Properties : The compound's ability to interact with specific enzymes involved in cell proliferation may lead to antiproliferative effects, making it a candidate for cancer treatment research .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules:

  • Reagent in Organic Synthesis : It can be utilized in various reactions such as nucleophilic substitutions and coupling reactions to create derivatives with enhanced properties .

Material Science

The unique chemical properties of this compound make it suitable for applications in the development of specialty chemicals and materials:

  • Development of Specialty Chemicals : Its structural features allow for the design of materials with specific functionalities, such as improved solubility or reactivity .

Case Studies and Research Findings

Research has indicated that the compound's mechanism of action involves its interaction with specific molecular targets, potentially modulating their activity. For example:

  • A study on similar biphenyl derivatives demonstrated their capacity to inhibit certain enzymes linked to tumor growth, suggesting a pathway for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 5-Chloro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous biphenyl carboxylic acids and sulfonyl-containing derivatives to highlight structural, physicochemical, and functional differences.

Biphenyl Carboxylic Acid Derivatives

The following compounds share the biphenyl-carboxylic acid backbone but differ in substituents:

Compound Name (CAS No.) Substituents Molecular Weight Key Properties/Activities
5-Chloro-4'-methyl-[1,1'-biphenyl]-2-carboxylic acid (135070-65-4) 5-Cl, 4'-CH₃ ~256.7 Higher lipophilicity (logP) due to methyl group; reduced steric hindrance compared to pyrrolidine sulfonyl
5-Chloro-3',5'-dimethyl-[1,1'-biphenyl]-2-carboxylic acid (1261985-87-8) 5-Cl, 3',5'-CH₃ ~270.7 Increased steric bulk; potential for altered pharmacokinetics
5-Chloro-[1,1'-biphenyl]-2,3'-dicarboxylic acid (1261906-80-2) 5-Cl, 2-COOH, 3'-COOH ~306.7 Enhanced acidity and solubility; possible chelation properties
Target Compound 5-Cl, 4'-(pyrrolidin-1-ylsulfonyl) ~395.8* Bulky sulfonyl group lowers logP; pyrrolidine enhances conformational flexibility and potential receptor binding

*Estimated based on molecular formula.

Key Insights :

  • The methyl-substituted analogs (e.g., 135070-65-4) exhibit simpler structures with higher logP values, favoring membrane permeability but limiting polar interactions.
  • The pyrrolidine sulfonyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may improve metabolic stability compared to methyl groups .
  • Dicarboxylic acid derivatives (e.g., 1261906-80-2) show higher aqueous solubility but reduced cell permeability due to ionization at physiological pH .
Sulfonyl-Containing Analogues

Sulfonyl groups are critical for modulating electronic and steric properties:

Compound Name Structure Key Differences
2,4-Dichloro-5-methylbenzenesulfonyl chloride Aryl sulfonyl chloride Lacks biphenyl core; reactive sulfonyl chloride group limits stability
4'-[(Benzimidazolyl)methyl]-[1,1'-biphenyl]-2-carboxylic acid (144701-48-4) Benzimidazole substituent Higher molecular weight (514.6); aromatic heterocycle may enhance π-π stacking
Target Compound Pyrrolidine sulfonyl Non-aromatic sulfonyl group reduces planar rigidity, potentially improving solubility

Key Insights :

  • Benzimidazole-containing analogs (e.g., 144701-48-4) exhibit stronger aromatic interactions but increased molecular rigidity, which may hinder binding to flexible enzyme pockets .

Biological Activity

5-Chloro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and biological effects, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a biphenyl core with a chloro substituent, a carboxylic acid group, and a pyrrolidin-1-ylsulfonyl group. The synthesis typically involves several steps:

  • Formation of the Biphenyl Core : Synthesized via Suzuki coupling reactions between halogenated benzene derivatives and boronic acids.
  • Chlorination : Introduction of the chloro group using electrophilic aromatic substitution.
  • Sulfonylation : The pyrrolidin-1-ylsulfonyl group is added through reactions with sulfonyl chlorides in the presence of bases like triethylamine.

The biological activity of this compound is largely attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It has been suggested that the compound can bind to nuclear receptors such as the constitutive androstane receptor (CAR), influencing gene expression related to drug metabolism and detoxification processes.

Antimicrobial Properties

Research indicates that compounds with similar scaffolds exhibit antimicrobial activity. For instance, studies have shown that derivatives containing pyrrolidine and sulfonamide groups can inhibit bacterial growth effectively.

CompoundActivityReference
This compoundPotential antimicrobial effects
Pyrrole derivativesMIC of 5 µM against Mycobacterium tuberculosis

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Similar biphenyl derivatives have been investigated for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways.

Case Studies

  • Study on CAR Activation : A recent study explored various compounds for their ability to activate CAR. It was found that certain modifications increased binding affinity and activation potency, suggesting that this compound could similarly engage CAR pathways .
  • In Vitro Testing : In vitro assays demonstrated that compounds with sulfonamide groups exhibited significant cytotoxicity against various cancer cell lines, indicating a promising avenue for further research into this compound's therapeutic potential .

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